An In-Depth Technical Guide to rac-Fenfluramine-d5 Hydrochloride: Properties, Applications, and Analytical Methodologies
An In-Depth Technical Guide to rac-Fenfluramine-d5 Hydrochloride: Properties, Applications, and Analytical Methodologies
Executive Summary: This guide provides a comprehensive technical overview of rac-Fenfluramine-d5 Hydrochloride, a deuterated isotopologue of the serotonin-releasing agent, Fenfluramine. Designed for researchers, analytical scientists, and drug development professionals, this document details the chemical structure, physicochemical properties, and critical applications of this compound. Special emphasis is placed on its role as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The guide offers expert insights into the rationale behind its use, detailed experimental protocols, and an exploration of its metabolic context, ensuring a thorough understanding for its effective implementation in a laboratory setting.
Introduction to Fenfluramine and Isotopic Labeling
Pharmacological Context of Fenfluramine
Fenfluramine is a phenethylamine derivative that was initially developed as an appetite suppressant.[1] Its primary mechanism of action involves promoting the release of serotonin (5-HT) from presynaptic neurons and inhibiting its reuptake, thereby increasing serotonergic neurotransmission.[2][3] The drug also interacts with norepinephrine systems, particularly through its active metabolite, norfenfluramine.[1] More recently, low-dose fenfluramine has been repurposed and approved for the treatment of seizures associated with rare epilepsy disorders like Dravet syndrome and Lennox-Gastaut syndrome.[4][5] Its anti-seizure activity is thought to be mediated by a combination of serotonergic activity and positive modulation of the sigma-1 receptor.[1][4]
The Principle of Stable Isotope Dilution Analysis (SIDA)
Quantitative analysis of pharmaceuticals in complex biological matrices like plasma or tissue is challenging due to sample loss during extraction and matrix-induced variations in instrument response (ion suppression or enhancement).[6][7] Stable Isotope Dilution Analysis (SIDA) is the gold-standard technique to overcome these challenges, particularly in LC-MS/MS.[8] This method involves adding a known quantity of a stable isotope-labeled (SIL) version of the analyte to the sample at the very beginning of the workflow.
This SIL compound, known as the internal standard (IS), is chemically almost identical to the target analyte.[6] It therefore experiences nearly the same extraction recovery, chromatographic behavior, and ionization efficiency.[8] By measuring the ratio of the analyte's signal to the internal standard's signal, any variations that occur during sample processing or analysis are effectively normalized, leading to highly accurate and precise quantification.[9]
Rationale for using rac-Fenfluramine-d5 as an Internal Standard
rac-Fenfluramine-d5 Hydrochloride is the ideal internal standard for the quantification of fenfluramine for several key reasons:
-
Near-Identical Physicochemical Properties: The substitution of five hydrogen atoms with deuterium on the N-ethyl group results in a molecule that co-elutes with unlabeled fenfluramine under most chromatographic conditions and exhibits similar extraction and ionization behavior.[9]
-
Mass Differentiation: The +5 Dalton mass difference allows for specific and simultaneous detection of both the analyte and the internal standard by the mass spectrometer without signal overlap.
-
Isotopic Stability: The deuterium labels are placed on the N-ethyl group, a position not typically susceptible to back-exchange with hydrogen atoms from the sample or solvent under standard analytical conditions.[8] This ensures the mass difference remains constant throughout the analysis.
Chemical and Physical Properties
Chemical Structure and Stereochemistry
rac-Fenfluramine-d5 Hydrochloride is the hydrochloride salt of a racemic mixture of the deuterated fenfluramine enantiomers. The "d5" designation indicates that all five hydrogen atoms on the N-ethyl moiety have been replaced by deuterium.
-
IUPAC Name: N-(1,1,2,2,2-pentadeuterioethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride[10]
-
Synonyms: (+/-)-Fenfluramine-d5 HCl (N-ethyl-d5), N-(Ethyl-d5)-α-methyl-3-(trifluoromethyl)benzeneethanamine Hydrochloride[11][12]
Figure 1: Chemical structure of rac-Fenfluramine-d5.
Physicochemical Data
The following table summarizes the key physicochemical properties of rac-Fenfluramine-d5 Hydrochloride.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂D₅ClF₃N | [13][14] |
| Molecular Weight | 272.75 g/mol | [10][12][13] |
| CAS Number | 1216927-29-5 | [12][13][14] |
| Appearance | Neat (typically a white to off-white solid) | [11] |
| Purity | Typically >95-98% | [12][15] |
Application in Bioanalytical Methods (LC-MS/MS)
The primary application of rac-Fenfluramine-d5 HCl is as an internal standard for the accurate quantification of fenfluramine and its primary metabolite, norfenfluramine, in biological samples.
Core Principles of the LC-MS/MS Workflow
A typical bioanalytical workflow using a deuterated internal standard involves several key steps designed to isolate the analyte from the complex sample matrix and prepare it for instrumental analysis.[16] This process ensures sensitivity, selectivity, and reproducibility.[7]
Figure 2: Typical bioanalytical workflow for fenfluramine.
Protocol: Quantification of Fenfluramine in Human Plasma
This protocol is a representative example for the therapeutic drug monitoring of fenfluramine.[17][18]
3.2.1. Materials and Reagents
-
rac-Fenfluramine-d5 Hydrochloride (Internal Standard)
-
Fenfluramine Hydrochloride (Analyte Standard)
-
Norfenfluramine Hydrochloride (Metabolite Standard)
-
Control Human Plasma (K2EDTA)
-
LC-MS Grade Acetonitrile, Methanol, Water
-
Formic Acid
3.2.2. Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of fenfluramine, norfenfluramine, and fenfluramine-d5 in methanol.
-
Working Standard Solutions: Serially dilute the analyte stock solutions with 50:50 acetonitrile:water to create calibration standards ranging from approximately 1 to 1000 ng/mL.[17][18]
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the fenfluramine-d5 stock solution with 50:50 acetonitrile:water.
3.2.3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample, calibrator, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution.
-
Add 150 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
3.2.4. LC-MS/MS Instrumentation and Conditions The following are typical starting conditions. Optimization is required for specific instrumentation.
| Parameter | Condition | Rationale |
| LC System | UHPLC System (e.g., Thermo Ultimate 3000) | Provides high resolution and fast analysis times.[17] |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention and peak shape for basic compounds like fenfluramine.[17] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for elution from the C18 column. |
| Gradient | 5% B to 95% B over 5 minutes | Separates analytes from matrix components and each other. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | Required for selective and sensitive MRM quantification.[19] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Fenfluramine contains a secondary amine, which is readily protonated. |
| MRM Transitions | Fenfluramine: m/z 232.1 → 159.1Norfenfluramine: m/z 204.1 → 159.1Fenfluramine-d5: m/z 237.1 → 164.1 | Precursor ion ([M+H]⁺) is selected and fragmented; a specific product ion is monitored for quantification. |
Metabolism and Isotopic Stability
Metabolic Pathways of Fenfluramine
Fenfluramine is extensively metabolized in the liver, primarily through N-deethylation to form its major active metabolite, norfenfluramine.[20][21][22] This reaction is catalyzed by several cytochrome P450 enzymes, including CYP1A2, CYP2B6, and CYP2D6.[22][23] Norfenfluramine is also pharmacologically active and has a longer elimination half-life than the parent drug.[22] Further metabolism can occur, but quantification of fenfluramine and norfenfluramine is the primary focus of most therapeutic drug monitoring assays.[23]
Figure 3: Primary metabolic pathway of fenfluramine.
Isotopic Stability and Potential for "Cross-Talk"
The stability of deuterium labels is critical for an internal standard's reliability. The labels on the N-ethyl group of Fenfluramine-d5 are on saturated carbon atoms and are not prone to exchange under typical physiological or analytical pH conditions.[8]
"Cross-talk" refers to the contribution of the internal standard's signal to the analyte's signal, or vice versa. This can arise from the natural isotopic abundance of the analyte (e.g., ¹³C isotopes) or from the presence of unlabeled analyte as an impurity in the internal standard material. High-purity (>98%) internal standard material should be used to minimize the latter. The +5 mass shift of Fenfluramine-d5 provides excellent separation from the natural isotopic distribution of fenfluramine, making cross-talk negligible.
Handling and Storage
rac-Fenfluramine-d5 Hydrochloride should be handled in accordance with its Safety Data Sheet (SDS). As it is typically supplied as a neat solid, it should be stored in a well-sealed container, protected from light and moisture, and kept at a controlled temperature (e.g., -20°C for long-term storage) to ensure stability. Stock solutions prepared in organic solvents are generally stable for several months when stored at -20°C or below.[17][18]
Conclusion
rac-Fenfluramine-d5 Hydrochloride is an indispensable tool for researchers and clinicians engaged in the study and therapeutic monitoring of fenfluramine. Its properties as a stable isotope-labeled internal standard make it the gold standard for quantitative LC-MS/MS analysis, enabling the generation of accurate, precise, and reliable data from complex biological matrices. Understanding its chemical properties, the principles of its application, and the nuances of the analytical workflow allows for its confident and effective implementation in both research and regulated bioanalytical environments.
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